2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid
Overview
Description
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tert-butyl group and an acetic acid moiety attached to the tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their similar acidity and ability to form hydrogen bonds .
Mechanism of Action
Target of Action
Tetrazole derivatives have been reported to have various biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Tetrazole derivatives are known to mimic the carboxylate group in bioactive compounds, which could suggest a similar interaction with its targets
Biochemical Pathways
Tetrazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects , indicating that they may influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the increase in lipophilicity could account for the higher membrane permeability seen with tetrazole bioisosteres , which could potentially impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with tetrazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It is known that the stability of boronic esters, which are often used in the synthesis of tetrazole derivatives, can be influenced by factors such as air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid typically involves the cyclization of nitriles with sodium azide in the presence of a catalyst. One common method involves the reaction of a nitrile precursor with sodium azide and triethylamine hydrochloride in an aromatic solvent . Another method uses sodium azide and acetic acid in tert-butyl alcohol as the solvent .
Industrial Production Methods: Industrial production of tetrazoles, including this compound, often employs similar synthetic routes but on a larger scale. The choice of solvent, catalyst, and reaction conditions may be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: Tetrazoles are often explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound can serve as a bioisostere for carboxylic acids in drug design, potentially improving the pharmacokinetic properties of therapeutic agents.
Comparison with Similar Compounds
2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid: Similar in structure but with a different position of the tert-butyl group.
Tetrazole derivatives: Various tetrazole compounds with different substituents on the tetrazole ring.
Uniqueness: 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, potentially improving its performance in certain applications .
Properties
IUPAC Name |
2-(2-tert-butyltetrazol-5-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)11-9-5(8-10-11)4-6(12)13/h4H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSSTWXROXJVIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363521 | |
Record name | 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64953-13-5 | |
Record name | 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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